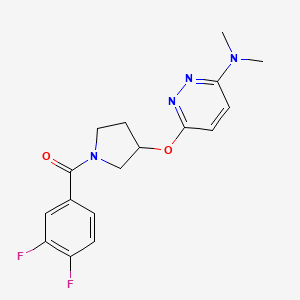
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)propionamide” is a small molecule . It belongs to the class of organic compounds known as benzamides . These are organic compounds containing a carboxamido substituent attached to a benzene ring .
Synthesis Analysis
The synthesis of such compounds often involves the use of 5-amino-pyrazoles as versatile synthetic building blocks . These are used in the construction of diverse heterocyclic or fused heterocyclic scaffolds . The synthesis methods include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring attached to a carboxamido substituent . It also contains cyclopentyl and cyclopropyl groups attached to a pyrazol ring .Physical And Chemical Properties Analysis
The average weight of this compound is 227.2618 and the monoisotopic weight is 227.105862053 . The chemical formula is C13H13N3O .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of related compounds are crucial in the development of new chemicals with potential applications in medicinal chemistry and material science. For instance, McLaughlin et al. (2016) explored the synthesis and characterization of a research chemical closely related to synthetic cannabinoids, highlighting the importance of accurate identification in research chemicals and their potential pharmacological activities (McLaughlin et al., 2016). Similarly, Zhu et al. (2011) described an efficient strategy for synthesizing dihydropyrazole derivatives, showcasing the utility of such compounds in the preparation of complex molecules (Zhu et al., 2011).
Pharmacological Studies
Research into the pharmacological properties of compounds containing pyrazole derivatives is ongoing. Penning et al. (1997) investigated a series of sulfonamide-containing 1,5-diarylpyrazole derivatives for their potential as cyclooxygenase-2 inhibitors, leading to the identification of celecoxib, a widely known anti-inflammatory drug (Penning et al., 1997).
Molecular Interaction Studies
The study of molecular interactions, particularly involving DNA, is another area of application. Gottesfeld et al. (1997) reported on the use of small molecules, including pyrrole-imidazole polyamides, to control gene expression by targeting specific DNA sequences, demonstrating their potential in gene regulation and therapeutic applications (Gottesfeld et al., 1997).
Bioorganic and Medicinal Chemistry
The development of new synthetic methodologies for creating compounds with biological relevance continues to be a key focus. Liu et al. (2014) detailed a catalyst-free synthesis of novel benzamide derivatives through 1,3-dipolar cycloaddition, highlighting the efficiency and versatility of this approach in creating pharmacologically relevant structures (Liu et al., 2014).
Future Directions
properties
IUPAC Name |
N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-2-15(19)16-10-12-9-14(11-7-8-11)18(17-12)13-5-3-4-6-13/h9,11,13H,2-8,10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPDAJAXJJAVMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=NN(C(=C1)C2CC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)propionamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

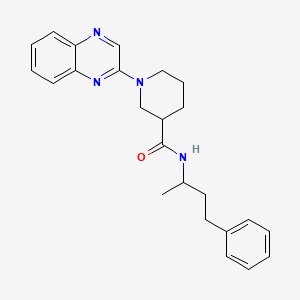
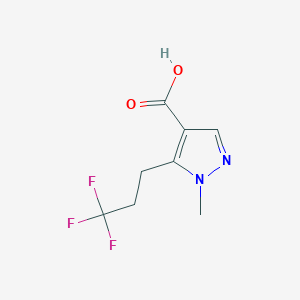
![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-ethyl-N-(m-tolyl)acetamide](/img/structure/B2696909.png)
![2-[[Amino(anilino)methylidene]amino]acetic acid;hydrochloride](/img/structure/B2696910.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-N-methylformamide](/img/structure/B2696913.png)

![N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2696916.png)
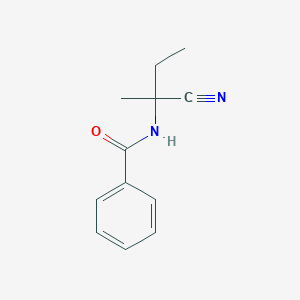
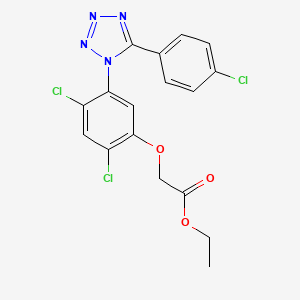
![4-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide](/img/structure/B2696922.png)
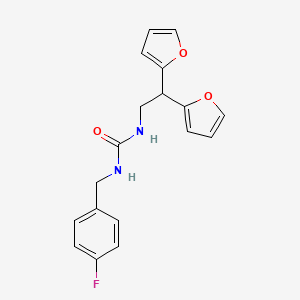
![1-[4-[(3Ar,6aR)-3a-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2696924.png)
![Ethyl 2-(2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B2696925.png)
